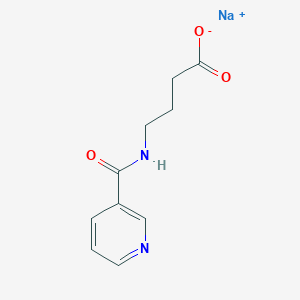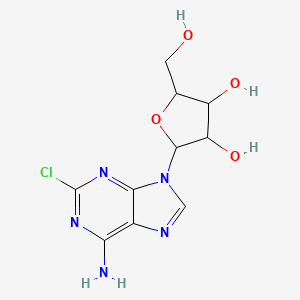![molecular formula C15H11BrNNaO3 B7818803 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate](/img/structure/B7818803.png)
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate” is known as 1-Hydroxy-4-(p-toluidino)anthraquinone. It is a synthetic colorant commonly used in cosmetics and personal care products. This compound imparts a bright purple hue to formulations and is often found in nail polishes, hair dyes, and makeup products such as lipsticks, eyeshadows, and blushes .
準備方法
1-Hydroxy-4-(p-toluidino)anthraquinone is typically synthesized by condensing a mixture of dimethylaniline and benzaldehyde with aniline in the presence of an acidic catalyst. The resulting product is then purified and dried to form a bright purple powder . This synthetic route ensures the production of a stable and vibrant colorant suitable for various cosmetic applications.
化学反応の分析
1-Hydroxy-4-(p-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Hydroxy-4-(p-toluidino)anthraquinone has several scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations and as a reagent in analytical chemistry.
Biology: The compound is utilized in biological staining techniques to visualize cellular components under a microscope.
Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacological studies to understand the behavior of similar anthraquinone derivatives.
Industry: It is widely used in the cosmetic industry to provide vibrant colors to products, ensuring aesthetic appeal and consumer satisfaction
作用機序
The mechanism by which 1-Hydroxy-4-(p-toluidino)anthraquinone exerts its effects primarily involves its ability to absorb and reflect light, imparting a purple color to the products it is added to. The molecular structure allows for the absorption of specific wavelengths of light, resulting in the characteristic hue. Additionally, the compound’s stability in both acidic and alkaline conditions makes it a reliable colorant in various formulations .
類似化合物との比較
1-Hydroxy-4-(p-toluidino)anthraquinone can be compared with other similar compounds such as:
1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative used as a colorant but with different hue properties.
1,4-Dihydroxy-9,10-anthraquinone: Known for its use in dyes and pigments, offering different shades and stability profiles.
Solvent Violet 13: A similar violet dye used in cosmetics, with comparable stability and color properties.
The uniqueness of 1-Hydroxy-4-(p-toluidino)anthraquinone lies in its specific molecular structure, which provides a distinct purple hue and excellent stability in various conditions, making it a preferred choice in the cosmetic industry .
特性
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGMQJYAFHESD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
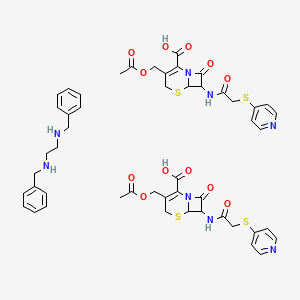
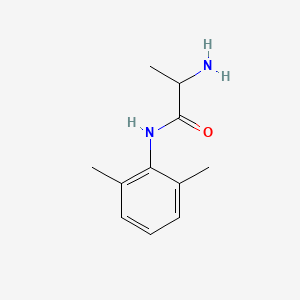
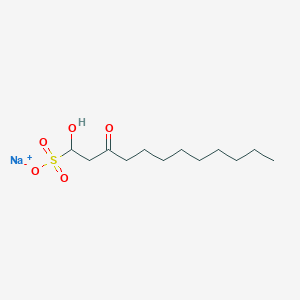
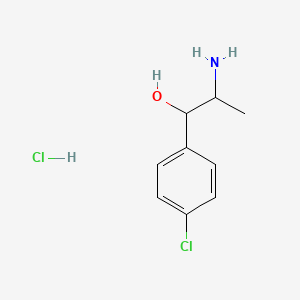
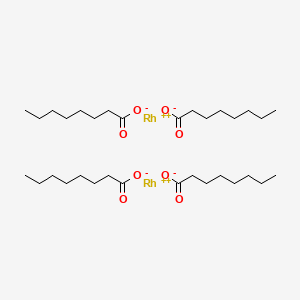
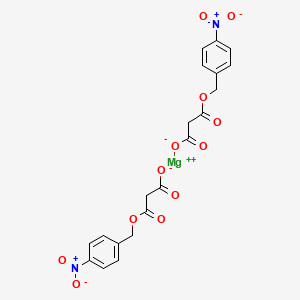
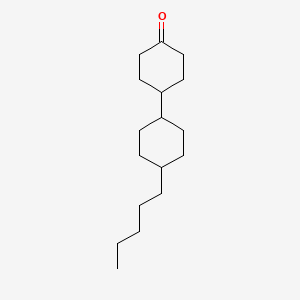
![potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)
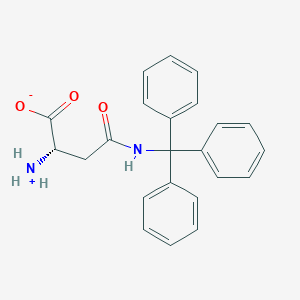
![(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7818783.png)
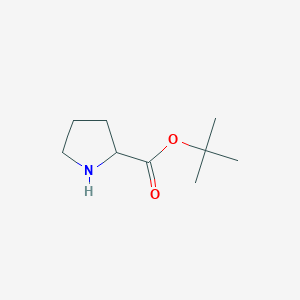
![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate](/img/structure/B7818791.png)
